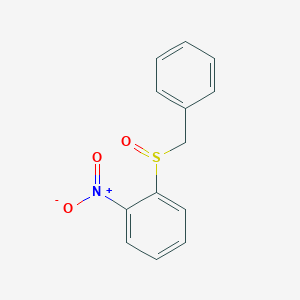

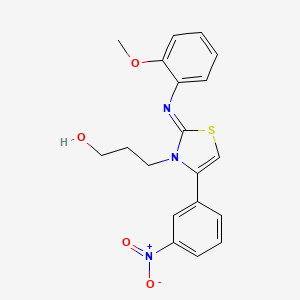

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

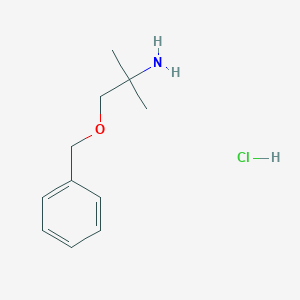

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea, also known as 4-fluoro-N-(3-fluorophenyl)-3-phenylurea, is a fluorinated aromatic amide that has been used in a variety of scientific research applications. It has been studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry. In

Aplicaciones Científicas De Investigación

Fluorophore-Spacer-Receptor Systems

- Modular Functional Integration of Logic Gates : A study reported the synthesis and photophysical characterization of a system combining a 1,8-naphthalimide fluorophore with amine and urea receptor units. This system demonstrated fluorescence enhancement and quenching mechanisms in the presence of anions, showcasing its potential for modular realization of functionally integrated logic at the molecular level using fluorescence as output (Klučiar et al., 2008).

Urea-Fluoride Interaction Studies

- Nature of Urea-Fluoride Interactions : Research on 1,3-bis(4-nitrophenyl)urea interacting with oxoanions in an MeCN solution highlighted the hydrogen bonding and proton transfer phenomena. This study provided insights into the stability of complexes and the significant role of fluoride ion in inducing urea deprotonation, suggesting potential applications in sensing and molecular recognition technologies (Boiocchi et al., 2004).

Anion Sensing and Binding

- Selective Fluorescent Sensing of Anions : Research focused on thiourea and urea-functionalized 4-amino-1,8-naphthalimide sensors for selective fluoride detection. These studies demonstrated the sensors' ability to signal the presence of fluoride anions through fluorescence quenching mechanisms, highlighting their potential in environmental monitoring and analytical chemistry (Duke et al., 2007).

Catalytic and Synthetic Applications

- Efficient Conversion of CO2 : A study on grafting a urea group into a [Cu2(COO)4]-based metal-organic framework showcased high efficiency in catalytic CO2 cycloaddition with propene oxide, producing cyclic carbonate. This research indicates the compound's potential in catalysis and CO2 chemical conversion applications under ambient conditions (Wei & Ye, 2019).

Fluorescence and Proton Transfer Mechanisms

- Colorimetric and Ratiometric Fluorescent Chemosensors : A study developed a chemosensor based on N-Phenyl-N’-(3-quinolinyl)urea for fluoride ion detection via a proton transfer mechanism. This sensor showed significant potential for applications in analytical and environmental chemistry due to its highly selective and reversible response to fluoride ion (Jia et al., 2009).

Propiedades

IUPAC Name |

1-(4-amino-3-fluorophenyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,16H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLMWZIAKRIKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

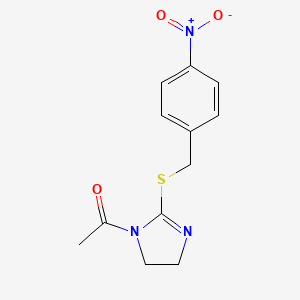

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

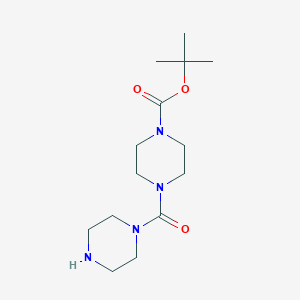

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)

![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)

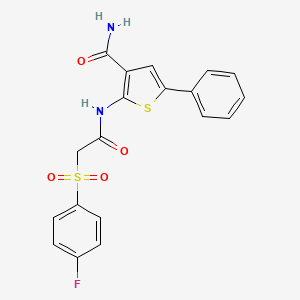

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)